

An In-depth Technical Guide to Dihydrocarveol: Structural Analogs and Derivatives

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Compound of Interest

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Abstract

Dihydrocarveol, a naturally occurring monoterpenoid, and its structural analogs and derivatives represent a promising class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological evaluation of these compounds. It includes detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this area. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology, microbiology, and inflammatory diseases.

Introduction

Monoterpenoids, a class of secondary metabolites found abundantly in plants, have long been recognized for their diverse pharmacological properties.^[1] Dihydrocarveol, a p-menthane monoterpenoid, is a reduced derivative of carveol and exists as several stereoisomers.^[2] It is a component of essential oils from plants such as caraway and mint.^[3] The inherent biological activities of dihydrocarveol, coupled with its versatile chemical structure, make it an attractive scaffold for the development of novel therapeutic agents. This guide explores the landscape of dihydrocarveol structural analogs and derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.

Physicochemical Properties of Dihydrocarveol

A thorough understanding of the physicochemical properties of the parent molecule is essential for the rational design of its analogs.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₈ O	[4]
Molecular Weight	154.25 g/mol	[4]
Boiling Point	224-225 °C	[5]
Density	0.926 g/mL at 25 °C	[5]
Water Solubility	Insoluble	[2]
Solubility in Organic Solvents	Soluble in alcohol and most fixed oils	[2]
Appearance	Almost colorless, oily liquid	[2]
Odor	Spearmint-like	[5]

Synthesis of Dihydrocarveol Analogs and Derivatives

The chemical modification of the dihydrocarveol scaffold can lead to the generation of a diverse library of compounds with potentially enhanced biological activities. Key synthetic transformations include modifications of the hydroxyl group, the isopropylidene group, and the cyclohexane ring.

Esterification of the Hydroxyl Group

Esterification of the secondary alcohol in dihydrocarveol is a common strategy to modulate its lipophilicity and biological activity.

Experimental Protocol: General Procedure for Steglich Esterification of Dihydrocarveol[6]

- To a solution of dihydrocarveol (1.0 equiv.), a carboxylic acid (1.2 equiv.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP; 0.1 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv.).
- Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
- Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the corresponding dihydrocarvyl ester.

Oxidation to Dihydrocarvone

Oxidation of dihydrocarveol yields dihydrocarvone, a key derivative with its own distinct biological properties.

Experimental Protocol: Oxidation of Dihydrocarveol to Dihydrocarvone[7]

- Dissolve dihydrocarveol (1.0 equiv) in a suitable inert solvent (e.g., dichloromethane).
- Prepare an oxidizing agent solution, for example, pyridinium chlorochromate (PCC) (1.5 equiv) in dichloromethane.
- Slowly add the oxidant solution to the dihydrocarveol solution at room temperature while stirring.
- Monitor the reaction by TLC until the starting material is consumed.

- Upon completion, dilute the reaction mixture with a nonpolar solvent like diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.
- Wash the filtrate with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the resulting crude dihydrocarvone by vacuum distillation or column chromatography.

Synthesis of Halogenated Derivatives

The introduction of halogen atoms can significantly alter the electronic properties and biological activity of the molecule.

Experimental Protocol: General Procedure for Halogenation (Conceptual)

Note: A specific protocol for dihydrocarveol was not found in the provided search results. This is a generalized conceptual protocol.

- Protect the hydroxyl group of dihydrocarveol using a suitable protecting group (e.g., as a silyl ether).
- Subject the protected dihydrocarveol to an appropriate halogenating agent (e.g., N-bromosuccinimide for bromination of the double bond, or a fluorinating agent for the cyclohexane ring). The reaction conditions (solvent, temperature, catalyst) will depend on the specific halogen and desired position of substitution.
- Monitor the reaction by TLC or GC-MS.
- After completion, quench the reaction and perform an aqueous workup.
- Purify the halogenated intermediate by column chromatography.
- Deprotect the hydroxyl group to yield the halogenated dihydrocarveol derivative.

Biological Activities of Dihydrocarveol and its Derivatives

Dihydrocarveol and its derivatives have been investigated for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of p-menthane derivatives against various cancer cell lines.^[8] The proposed mechanisms often involve the induction of apoptosis through the modulation of key signaling pathways.^{[5][9]}

Table 1: Cytotoxicity of selected p-Menthane Derivatives against Human Cancer Cell Lines

Compound	Cell Line	IC ₅₀ (μM)	Reference(s)
(-)-Perillaldehyde 8,9-epoxide	OVCAR-8	1.75 μL/mg	[8]
(-)-Perillaldehyde 8,9-epoxide	HCT-116	1.03 μL/mg	[8]
(-)-Perillyl alcohol	OVCAR-8	>100	[8]
(+)-Limonene 1,2-epoxide	SF-295	>100	[8]
(-)-Perillaldehyde	HCT-116	>100	[8]
(-)-8- Hydroxycarvotanaceto- ne	SF-295	>100	[8]

Note: The data for perillaldehyde 8,9-epoxide is presented as μL/mg as reported in the source. Conversion to μM would require the density and molecular weight.

Antimicrobial and Antifungal Activity

The antimicrobial properties of monoterpenoids are well-documented.[\[1\]](#)[\[10\]](#) Dihydrocarveol derivatives, particularly esters, have shown promising activity against various bacterial and fungal strains.[\[11\]](#)[\[12\]](#)

Table 2: Antimicrobial and Antifungal Activity of Selected Terpenoid Derivatives

Compound	Microorganism	MIC (μ g/mL)	Reference(s)
Dihydroquercetin	P. acnes	625	[11]
Dihydroquercetin	S. aureus	2500	[11]
Dihydroquercetin	E. coli	5000	[11]
7,3',4'-triacetyldihydroquercetin	S. aureus	>5000	[11]
7,3',4'-triacetyldihydroquercetin	P. acnes	>5000	[11]
Carabryl 4-cyanobenzoate	Colletotrichum lagenarium	2.70 (IC_{50})	[12]
Carabryl 4-isopropylbenzoate	Colletotrichum lagenarium	2.82 (IC_{50})	[12]
Dihydroferulic acid propyl ester	Aspergillus fumigatus, A. flavus	1.5 mM (MIC_{50})	[13]
Dihydroferulic acid methyl ester	Aspergillus fumigatus, A. flavus	2.1 mM (MIC_{50})	[13]
Dihydroferulic acid ethyl ester	Aspergillus fumigatus, A. flavus	4.0 mM (MIC_{50})	[13]

Anti-inflammatory Activity

Terpenoids and their derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of inflammatory signaling pathways.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Table 3: Anti-inflammatory Activity of Selected Terpenoid Derivatives

Compound	Assay	Activity	Reference(s)
Oleanoyl ibuprofenate	TPA-induced ear edema	79.9% inhibition	[14]
Oleanoyl ibuprofenate methyl ester	TPA-induced ear edema	80.0% inhibition	[14]
Oleanoyl ibuprofenate	AA-induced ear edema	56.8% inhibition	[14]

Signaling Pathways and Mechanisms of Action

The biological effects of dihydrocarveol and its analogs are mediated through their interaction with various cellular targets and signaling pathways.

Anticancer Mechanisms

Monoterpenoids have been shown to exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.[\[5\]](#)[\[9\]](#)

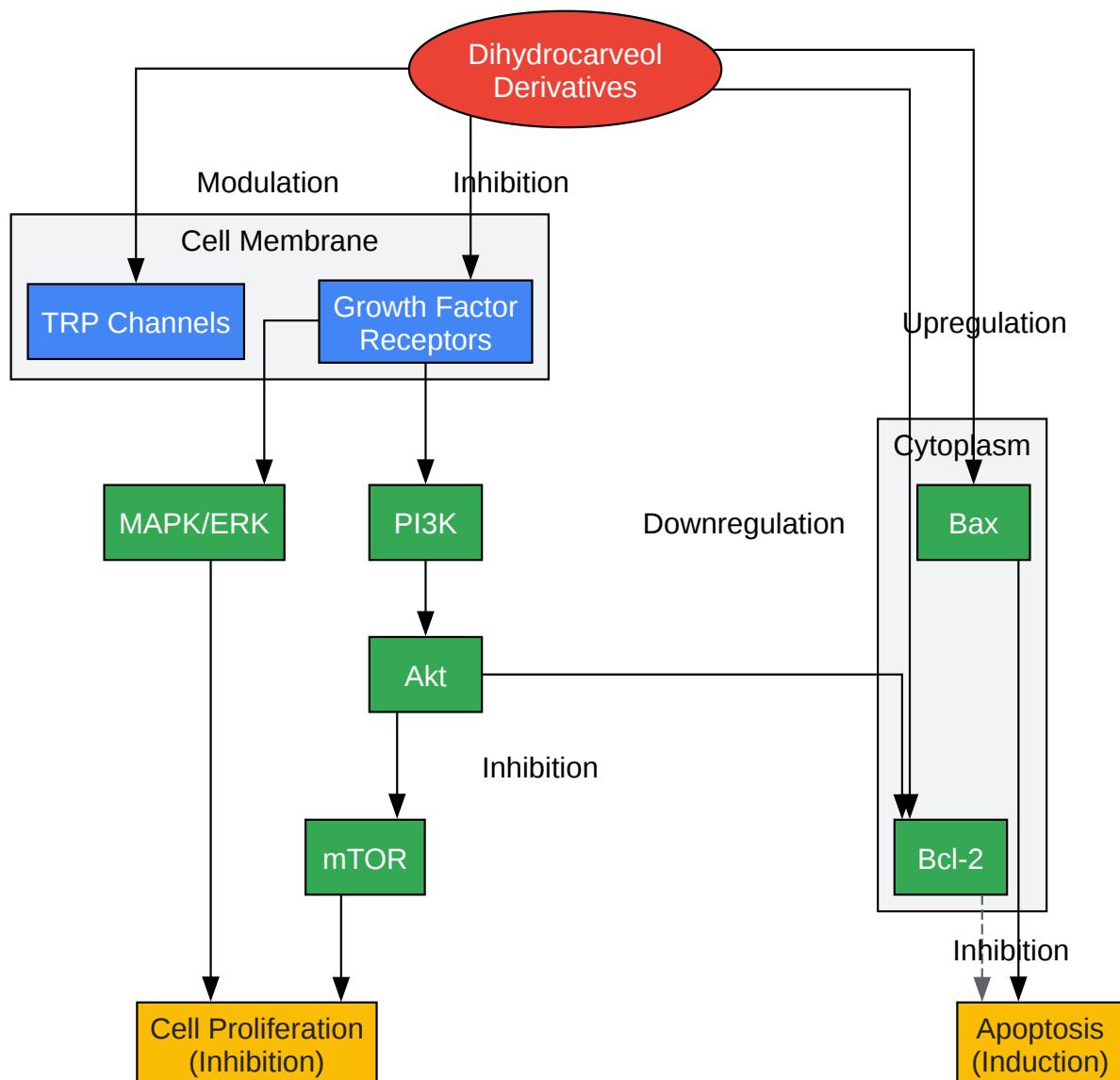
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Figure 1. Putative signaling pathways modulated by dihydrocarveol derivatives in cancer cells.

Modulation of Transient Receptor Potential (TRP) Channels

Several terpenoids are known to modulate the activity of TRP channels, which are involved in various physiological processes, including pain, inflammation, and temperature sensation.[\[17\]](#) [\[18\]](#) Dihydrocarveol and its analogs may exert some of their biological effects through interaction with these channels.

Experimental Workflows

A systematic approach is crucial for the discovery and development of novel dihydrocarveol-based therapeutic agents.

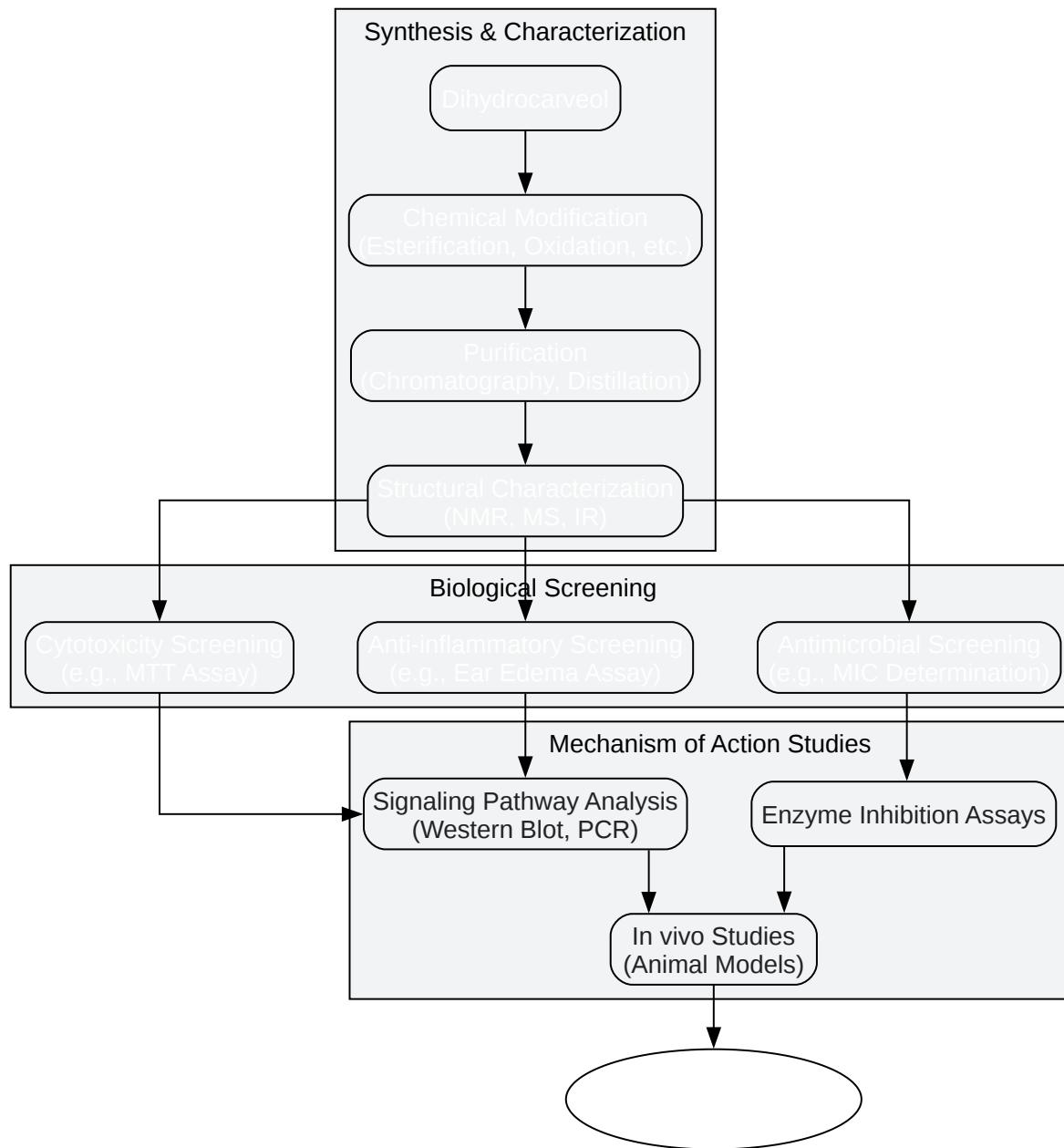
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Figure 2. A generalized experimental workflow for the development of dihydrocarveol derivatives.

Conclusion and Future Perspectives

Dihydrocarveol and its structural analogs represent a versatile and promising platform for the development of new therapeutic agents. The data and protocols presented in this guide highlight the potential of these compounds in oncology, microbiology, and the treatment of inflammatory conditions. Future research should focus on the synthesis of more diverse libraries of dihydrocarveol derivatives, including those with modifications on the cyclohexane ring and the isopropylidene group. Further elucidation of their mechanisms of action, particularly their interactions with specific molecular targets and signaling pathways, will be crucial for their advancement into preclinical and clinical development. The application of computational methods, such as quantitative structure-activity relationship (QSAR) studies, could also accelerate the identification of lead compounds with optimized efficacy and safety profiles.

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